Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate is an organic compound classified as a xanthone derivative. Xanthones are a group of naturally occurring compounds known for their diverse biological activities, including antimicrobial and anticancer properties. This specific compound features a decyl group linked to a carbamate moiety, which is further connected to a 4-methyl-9H-xanthen-9-yl group. The unique structural characteristics of decyl N-(4-methyl-9H-xanthen-9-yl)carbamate make it a subject of interest in medicinal chemistry and materials science.
The compound is cataloged under the CAS number 7467-15-4 and has a molecular formula of C25H33NO3, with a molecular weight of 395.5 g/mol. Its classification as a carbamate indicates that it contains a functional group derived from carbamic acid, which is significant in various chemical reactions and applications.
The synthesis of decyl N-(4-methyl-9H-xanthen-9-yl)carbamate typically involves the reaction of decyl isocyanate with 4-methyl-9H-xanthene-9-amine. This process is generally performed under anhydrous conditions to prevent hydrolysis of the isocyanate. The synthesis can be outlined in the following steps:
Alternative synthetic routes may include the use of carbonylimidazolide with nucleophiles or chloroformates and amines to produce carbamates.
The molecular structure of decyl N-(4-methyl-9H-xanthen-9-yl)carbamate can be represented by its IUPAC name and structural formulas:
| Property | Data |
|---|---|
| CAS Number | 7467-15-4 |
| Molecular Formula | C25H33NO3 |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate |
| InChI Key | XQMVVBXFSGIEQO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC(=O)N(C1C2=CC=CC=C2OC3=C(C=CC=C13)C)C(=O)O |
The structure consists of a long-chain alkane (decyl), a carbamate functional group, and a xanthene moiety, which contributes to its lipophilicity and potential biological interactions.
Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate can undergo several chemical reactions, including:
From these reactions, potential products include:
The mechanism of action for decyl N-(4-methyl-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets in biological systems. Notably:
Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate exhibits several notable physical and chemical properties:
| Property | Data |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Generally soluble in organic solvents due to its lipophilic nature |
These properties suggest that the compound may have favorable characteristics for applications in organic synthesis and medicinal chemistry.
Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate has several potential applications across various scientific fields:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9